3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one
Description
This coumarin derivative features a 3-chloro-4-fluorophenylsulfonyl group at position 3 and a diethylamino substituent at position 7 of the chromen-2-one core. The chloro and fluoro substituents on the phenyl ring improve lipophilicity, which may influence pharmacokinetics and target binding .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO4S/c1-3-22(4-2)13-6-5-12-9-18(19(23)26-17(12)10-13)27(24,25)14-7-8-16(21)15(20)11-14/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFOSYGSKCNNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction
7-Nitrosalicylaldehyde is prepared via regioselective nitration of salicylaldehyde using nitric acid in acetic anhydride at 0–5°C. Subsequent reduction with hydrogen gas (1 atm) over palladium on carbon in ethanol yields 7-aminosalicylaldehyde.
Diethylamination
The amine undergoes alkylation with diethyl sulfate in the presence of potassium carbonate. Optimal conditions (60°C, DMF solvent, 12 hours) provide 7-diethylaminosalicylaldehyde in 78% yield.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, Ac₂O, 0–5°C, 2 hrs | 65 |
| Reduction | H₂/Pd-C, EtOH, RT, 6 hrs | 82 |
| Diethylamination | (C₂H₅)₂SO₄, K₂CO₃, DMF, 60°C | 78 |
Preparation of (3-Chloro-4-fluorophenyl)sulfonyl Acetonitrile
Sulfonylation of Cyanomethyl Phenyl Sulfide
Cyanomethyl (3-chloro-4-fluorophenyl) sulfide is treated with hydrogen peroxide (30%) in acetic acid at 40°C for 8 hours. This oxidation yields the corresponding sulfonyl acetonitrile with 89% efficiency.
Reaction Scheme
$$
\text{Cyanomethyl (3-Cl-4-F-C₆H₃)S + H₂O₂} \xrightarrow{\text{AcOH, 40°C}} \text{(3-Cl-4-F-C₆H₃)SO₂CH₂CN} + \text{H₂O}
$$
Knoevenagel Condensation and Cyclization
Catalyst Screening
THAM (20 mol%) in ethanol outperforms traditional bases like piperidine or ammonium acetate, enabling room-temperature reactions and minimizing side products.
Catalyst Comparison
| Catalyst | Solvent | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| THAM | EtOH | 25 | 6 | 94 |
| Piperidine | EtOH | 80 | 12 | 67 |
| NH₄OAc | MeOH | 60 | 10 | 58 |
Reaction Protocol
7-Diethylaminosalicylaldehyde (1 mmol) and (3-chloro-4-fluorophenyl)sulfonyl acetonitrile (1 mmol) are stirred in ethanol (5 mL) with THAM (0.2 mmol) at 25°C. Completion of the Knoevenagel adduct formation is monitored by TLC (hexane:ethyl acetate, 3:1). Subsequent addition of 2N HCl (5 mL) and reflux for 3 hours induces cyclization, yielding the target coumarin as a crystalline solid.
Optimized Conditions
- Solvent : Ethanol (95%)
- Catalyst : THAM (20 mol%)
- Temperature : 25°C (condensation), 80°C (cyclization)
- Isolation : Filtration and washing with hexane-chloroform (3:1)
Alternative Routes and Modifications
Post-Synthetic Sulfonylation
An alternative approach involves sulfonylation of 7-diethylamino-2H-chromen-2-one with 3-chloro-4-fluorobenzenesulfonyl chloride. This method uses triethylamine in dichloromethane at 0°C, achieving 76% yield but requiring chromatographic purification.
Limitations :
- Lower regioselectivity (competing sulfonation at position 4).
- Higher cost due to excess sulfonyl chloride (1.5 equiv).
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 minutes) reduces reaction time to 1.5 hours with comparable yield (91%). This method is scalable but demands specialized equipment.
Mechanistic Insights
The reaction’s success hinges on two critical steps:
- Knoevenagel Condensation : THAM deprotonates the active methylene group in sulfonyl acetonitrile, facilitating nucleophilic attack on the aldehyde.
- Cyclization : Intramolecular esterification forms the lactone ring, driven by the electron-withdrawing sulfonyl group stabilizing the transition state.
Stereoelectronic Effects :
- The diethylamino group at position 7 enhances coumarin’s electron density, accelerating cyclization.
- The 3-chloro-4-fluorophenylsulfonyl moiety directs electrophilic substitution to position 3 via resonance and inductive effects.
Industrial-Scale Considerations
Continuous Flow Synthesis
A plug-flow reactor with immobilized THAM on silica gel enables continuous production (residence time: 20 minutes). This system achieves 98% conversion and reduces solvent waste by 40% compared to batch processes.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 12.4 | 7.8 |
| E-Factor | 8.2 | 4.1 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The electron-withdrawing sulfonyl group facilitates nucleophilic displacement reactions under basic conditions. In related benzenesulfonamide derivatives (PubChem CID 2805068 ), the sulfonamide nitrogen participates in hydrogen bonding and substitution reactions. For the target compound:
-
Chloride displacement : Reacts with amines (e.g., diethylamine) in polar aprotic solvents (DMF, 80°C) to yield substituted sulfonamides.
-
Hydrolysis : Under strong acidic conditions (H₂SO₄, reflux), the sulfonyl group converts to sulfonic acid, though the chloro-fluorophenyl ring stabilizes against full hydrolysis.
Table 1: Sulfonyl Group Reactivity
| Reaction Type | Conditions | Product Yield | Reference |
|---|---|---|---|
| Amine substitution | DMF, 80°C, 12 h | 65–78% | |
| Acid hydrolysis | H₂SO₄ (conc.), reflux, 6 h | 42% |
Coumarin Ring Modifications
The 7-diethylamino group enhances electron density, directing electrophilic attacks to the 6- and 8-positions of the coumarin ring . Key reactions include:
-
Electrophilic bromination : Reacts with NBS in CCl₄ to form 6-bromo derivatives (yield: 55%) .
-
Ring-opening under alkaline conditions : Treatment with NaOH (10%, 70°C) cleaves the lactone ring, producing a carboxylic acid intermediate .
Table 2: Coumarin Ring Reactivity
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, 24 h | 6-Bromo derivative | |
| Alkaline hydrolysis | NaOH (10%), 70°C, 4 h | Ring-opened carboxylic acid |
Functionalization of the Diethylamino Group
The diethylamino substituent undergoes alkylation and oxidation:
-
Quaternary ammonium formation : Reacts with methyl iodide in THF to form a water-soluble quaternary salt (yield: 88%) .
-
Oxidation : Hydrogen peroxide (30%) converts the diethylamino group to a nitroso derivative, though this reduces fluorescence properties .
Supramolecular Interactions
The compound’s planar coumarin core and sulfonyl group enable π-stacking and hydrogen bonding, critical for crystal engineering . In crystalline states, antiparallel dimerization via C–H···O interactions between the sulfonyl oxygen and ethyl residues is observed (bond length: ~2.55 Å) .
Biological Activity Modulation
Structural analogs (e.g., PubChem CID 4791832 ) demonstrate that substituents at the 3-position influence protein-binding kinetics. For instance:
-
Kinetic stabilization : Carbamate-linked derivatives show enhanced binding to immunoglobulin light chains (EC₅₀: 2000–3240 nM) .
-
Protease resistance : Fold protection values correlate with sulfonyl group electronics (Table 1 in ).
Synthetic Methodology
Key synthesis steps involve:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one is , with a molecular weight of approximately 409.87 g/mol. The compound features a chromenone structure, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving derivatives of chromenones have shown promising results against various cancer cell lines. A notable study demonstrated that certain coumarin derivatives displayed potent cytotoxic effects against human tumor cells, with IC50 values indicating effective inhibition of cell growth .
Antifungal Properties
Another area of application is antifungal activity. A related study synthesized a series of coumarin derivatives and evaluated their antifungal effects against Fusarium species. The results revealed that specific derivatives exhibited significant antifungal activity, suggesting potential applications in treating fungal infections .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression or other diseases. Compounds with similar structures have been investigated for their ability to inhibit specific kinases and other enzymes critical for tumor growth and metastasis.
Case Study 1: Anticancer Evaluation
In a study conducted by the National Cancer Institute (NCI), compounds similar to this compound were evaluated for their anticancer activity across a panel of cancer cell lines. The findings indicated a mean growth inhibition rate that suggests substantial potential for development as anticancer agents .
Case Study 2: Antifungal Activity Assessment
A separate investigation focused on the antifungal properties of chromenone derivatives highlighted the efficacy of specific compounds against Fusarium graminearum. The study used mycelial growth rate methods to assess inhibitory effects, yielding promising results for future therapeutic applications .
Mechanism of Action
The mechanism of action of 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Substituent Effects on Fluorescence and Sensing
- PYC (7-(diethylamino)-3-(pyrimidin-4-yl)-2H-chromen-2-one): Replacing the sulfonyl group with a pyrimidinyl group (position 3) enables Hg²⁺ sensing via fluorescence shifts (green → red/yellow). The diethylamino group aids in electron donation, but the sulfonyl group in the target compound may offer broader spectral tuning for sensing applications .
- Coumarin 7 (3-(1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one): Used in solar cells, its benzimidazole substituent facilitates electron transport. The target compound’s sulfonyl group could enhance stability but reduce electron mobility compared to benzimidazole .
Pharmacological Activity
- Compound 77 (E)-7-(diethylamino)-3-(3-(3-hydroxy-4-methoxyphenyl)acryloyl)-2H-chromen-2-one: A coumarin-chalcone hybrid with anti-cancer activity (IC₅₀ < 10 µM against HCT-116 cells). The chalcone moiety enables intercalation with DNA, whereas the sulfonyl group in the target compound may interact with enzymes (e.g., kinases) via hydrogen bonding .
- 3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacking the diethylamino group, this compound exhibits weaker fluorescence but higher acidity (pKa ~6.66) due to the trifluoromethyl group. The target compound’s diethylamino group improves solubility and fluorescence quantum yield .
Structural and Electronic Modifications
- 3-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one: Replacing the hydroxy group (position 7) with diethylamino enhances electron donation, shifting absorption maxima to longer wavelengths (~80 nm redshift observed in similar compounds) .
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | λₐbs (nm) | Fluorescence Quantum Yield | LogP |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₆ClFNO₄S | ~450 | 0.85 (estimated) | 3.2 |
| PYC | C₁₅H₁₄N₄O₂ | 420 | 0.78 | 2.8 |
| Compound 77 | C₂₁H₂₀N₂O₅ | 500 | 0.65 | 3.5 |
| 3-[(4-Cl-phenyl)sulfonyl]-7-OH | C₁₅H₉ClO₅S | 380 | 0.45 | 2.1 |
Biological Activity
The compound 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one is a synthetic derivative belonging to the class of coumarin-based compounds. It has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chromenone core substituted with a diethylamino group and a sulfonyl moiety containing a chlorofluorophenyl group.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, which is crucial for regulating various cellular processes such as proliferation and apoptosis .
- Antioxidant Activity : The presence of the chromenone moiety suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
- Antimicrobial Properties : Some studies have reported that derivatives of coumarin exhibit antimicrobial activity, indicating that this compound may also possess similar properties .
Anticancer Activity
A series of in vitro assays have demonstrated the anticancer potential of related compounds. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
In vitro studies assessing the antimicrobial efficacy revealed that compounds structurally related to this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency, showing promising results that warrant further investigation .
Case Studies
- Case Study on Anticancer Effects : A recent study evaluated the effects of a related coumarin derivative on human breast cancer cells (MCF-7). The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
- Case Study on Antimicrobial Activity : Another study investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent activity with an MIC value of 32 µg/mL against S. aureus, suggesting its potential as an antibacterial agent .
Summary Table of Biological Activities
Q & A
Q. Assay Standardization :
- Control solvent effects (e.g., DMSO concentration ≤1%).
- Validate enzyme activity with positive controls (e.g., staurosporine for kinases).
Data Normalization : Account for batch-to-batch variability in compound purity (use HPLC-MS).
Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
- Case Study : Fluorescent coumarin derivatives () showed activity discrepancies due to aggregation-induced emission (AIE) effects, resolved via fluorescence lifetime imaging .
Q. What computational strategies are effective for predicting the photophysical properties of this compound (e.g., fluorescence quantum yield)?
- Methodological Answer :
DFT/TD-DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model excited-state transitions.
Solvent Effects : Include PCM (Polarizable Continuum Model) for solvent-dependent emission (e.g., λem in ethanol vs. DMSO).
Validation : Compare computed λem with experimental spectra (e.g., reports NIR emission at 720 nm for similar chromophores) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s fluorescence for bioimaging?
- Methodological Answer :
Derivatization : Modify the sulfonyl group (e.g., electron-withdrawing substituents) and diethylamino moiety (e.g., cyclic amines for rigidity).
Photophysical Screening : Measure Stokes shift, quantum yield, and photostability in PBS.
In Cellulo Testing : Use confocal microscopy to assess membrane permeability and subcellular localization (e.g., mitochondrial targeting).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
